molecular formula C6H12ClNO B6263013 (3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride CAS No. 2174007-95-3

(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride

Cat. No.: B6263013
CAS No.: 2174007-95-3
M. Wt: 149.6
InChI Key:
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Description

(3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride: is a chemical compound with a unique structure that includes a pyran ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride typically involves the reaction of 3,4-dihydro-2H-pyran with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyran derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antiviral properties.
  • Used in the synthesis of biologically active compounds for research purposes.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on various biological pathways and targets.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the amine group.

    Methanamine: A simple amine that can be used as a precursor in the synthesis of (3,4-dihydro-2H-pyran-6-yl)methanamine hydrochloride.

    Pyrrolopyrazine derivatives: Compounds with a similar heterocyclic structure that exhibit various biological activities.

Uniqueness:

  • The presence of both the pyran ring and the amine group in this compound makes it unique compared to other similar compounds.
  • Its specific chemical structure allows for unique interactions with molecular targets, leading to distinct biological and chemical properties.

Properties

CAS No.

2174007-95-3

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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